tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate
Description
tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a cyano-substituted 4-methylphenyl moiety. While direct experimental data for this compound are absent in the provided evidence, its structural framework aligns with tert-butyl carbamates widely studied in organic and medicinal chemistry. The Boc group is renowned for its stability under basic conditions and ease of removal under acidic conditions, making it a cornerstone in peptide synthesis and intermediate protection strategies . The 4-methylphenyl substituent could contribute to steric effects and modulate solubility or crystallinity.
Properties
IUPAC Name |
tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHURFFZMGHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dichloromethane.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions, including the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine
It is being explored for its ability to modulate biological pathways and its potential use in treating certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Hydrogen Bonding and Crystallinity: Compounds with hydroxyl groups (e.g., ) exhibit strong O–H···O hydrogen bonding, enhancing crystallinity and stability.
Reactivity: The propargyloxy group in enables click chemistry applications, while the cyano group in and the target compound could participate in nitrile-based transformations (e.g., cycloadditions or reductions).
Bioactivity: Amino-substituted derivatives (e.g., ) are prioritized in drug discovery due to their ability to form hydrogen bonds with biological targets. The cyano group in the target compound may confer metabolic stability or act as a bioisostere for carboxyl groups.
Crystallographic and Stability Comparisons
Table 2: Crystallographic Data from Single-Crystal Studies
- Disorder in Crystal Structures: Propargyloxy groups in and acetyl groups in exhibit positional disorder, suggesting conformational flexibility. The rigid cyano group in the target compound may reduce such disorder.
- Hydrogen Bonding vs. Dipole Interactions: While hydroxylated derivatives rely on hydrogen bonds for stability, the target compound’s cyano group may instead engage in dipole-dipole interactions or π-stacking via the aromatic ring.
Biological Activity
tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features, including a tert-butyl group and a cyano moiety. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a tert-butyl group, a cyano group, and a carbamate functional group, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including cytotoxicity and potential therapeutic effects against different diseases.
Cytotoxic Effects
A study on related compounds demonstrated significant cytotoxic effects on hepatocytes. For instance, 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate exhibited time-dependent cell killing at concentrations as low as 1.0 mM. This was associated with the depletion of intracellular ATP and protein thiols, indicating mitochondrial impairment as a key mechanism of toxicity .
The biological activity of this compound may be attributed to several mechanisms:
- Mitochondrial Dysfunction : Similar compounds have shown to impair mitochondrial respiration, leading to increased oxidative stress and cell death .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a common pathway through which these compounds exert their cytotoxic effects .
- Protein Thiol Modification : The interaction with protein thiols can disrupt cellular redox balance and promote apoptosis.
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Cytotoxicity | Mechanism |
|---|---|---|---|
| 2,6-Di-tert-butyl-4-methylphenyl N-methylcarbamate | Structure | High | Mitochondrial impairment |
| (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate | Structure | Moderate | ROS generation |
| Other Carbamates | Various | Variable | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
